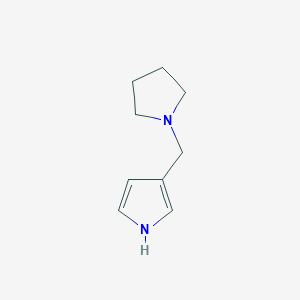

3-(pyrrolidin-1-ylmethyl)-1H-pyrrole

Description

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)-1H-pyrrole |

InChI |

InChI=1S/C9H14N2/c1-2-6-11(5-1)8-9-3-4-10-7-9/h3-4,7,10H,1-2,5-6,8H2 |

InChI Key |

GECFCZAZFBNASA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC2=CNC=C2 |

Origin of Product |

United States |

Preparation Methods

Tandem Amination and Alkylation Strategies

A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence has been reported for synthesizing pyrrolidine-substituted pyrroles, which can be adapted for the preparation of 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole. This one-pot process involves:

- Starting from primary amines tethered to alkynes.

- Cyclization via enamine intermediates.

- Tandem amination and alkylation steps leading to functionalized pyrroles without the need for protection/deprotection steps.

This method provides good yields and regioselectivity and is operationally simple, avoiding intermediate isolations.

Zr-Catalyzed Synthesis via α-Aminoaldehydes and 1,3-Dicarbonyl Compounds

A zirconium-catalyzed method utilizes N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds to synthesize tetrasubstituted pyrroles, which can be modified to yield 3-substituted pyrroles like 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole. Key features include:

- Preparation of N-acyl α-aminoaldehydes from α-amino acids using CDI/DIBAL-H methods.

- Reaction with 1,3-dicarbonyls in the presence of Zr(IV) catalysts such as ZrOCl2·8H2O.

- High yields (up to 88%) under mild conditions (room temperature, THF/H2O solvent system).

- The method tolerates various substituents and functional groups, allowing for diverse pyrrole derivatives.

Table 1 (adapted) summarizes typical reaction conditions and yields for pyrrole formation using this method:

| Entry | Catalyst (mol%) | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | None | THF/H2O (2:1) | RT | 8 | Background reaction |

| 2 | ZrCl4 (10) | THF/H2O (2:1) | RT | 62 | Efficient catalyst |

| 3 | ZrOCl2·8H2O (10) | THF/H2O (2:1) | RT | 88 | Optimal catalyst and yield |

| 4-10 | Various Lewis acids | THF/H2O | RT | <62 | Lower yields or conversions |

| 11 | ZrOCl2·8H2O (15) | THF/H2O | RT | 75 | Higher catalyst loading |

| 12 | ZrOCl2·8H2O (5) | THF/H2O | RT | 48 | Lower catalyst loading |

This method's advantage lies in its operational simplicity, high regioselectivity, and functional group tolerance.

Multicomponent Reactions (MCRs)

Multicomponent reactions have been extensively employed for pyrrole synthesis due to their efficiency, atom economy, and eco-friendly nature. For 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole, MCRs enable:

- One-pot assembly of the pyrrole ring and the pyrrolidinyl substituent.

- Use of green solvents such as water, polyethylene glycol, or ionic liquids.

- Avoidance of hazardous reagents and harsh conditions.

- High yields with simplified purification.

Common MCR approaches involve condensation of amines, aldehydes, and 1,3-dicarbonyl compounds or related precursors, often catalyzed by acid or metal catalysts.

Comparative Analysis of Preparation Methods

| Method | Catalyst/System | Reaction Type | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Copper-catalyzed tandem amination/alkylation | Cu catalyst | Tandem amination/alkylation | Moderate to high | One-pot, regioselective, no protection needed | Requires specific substrates |

| Zr-catalyzed α-aminoaldehyde + 1,3-dicarbonyl | ZrOCl2·8H2O (10 mol%) | Lewis acid catalysis | Up to 88 | Mild conditions, high purity, functional group tolerance | Catalyst loading optimization needed |

| Multicomponent reactions (MCR) | Acid or metal catalysts | One-pot condensation | Variable (generally high) | Eco-friendly, atom economical, versatile | May require optimization for selectivity |

Detailed Research Findings

- The copper-catalyzed method allows for direct synthesis of pyrrolidine-substituted pyrroles via a tandem process, which is efficient and avoids protection steps, improving overall synthetic efficiency.

- The Zr-catalyzed approach demonstrates that N-acyl α-aminoaldehydes derived from amino acids can be converted into functionalized pyrroles with high yields and purity. The reaction tolerates various substituents, including alkyl, aryl, and heteroaryl groups, making it broadly applicable.

- Multicomponent reactions provide a green chemistry approach to pyrrole synthesis. They reduce reaction times, energy consumption, and waste generation, aligning with sustainable synthesis goals.

Chemical Reactions Analysis

Types of Reactions: 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding pyrrole-2-carboxylic acid derivatives.

Reduction: Formation of reduced pyrrole derivatives.

Substitution: Formation of various substituted pyrrole derivatives depending on the substituent used.

Scientific Research Applications

Chemistry: In chemistry, 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound has shown potential in biological studies due to its ability to interact with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.

Medicine: In medicinal chemistry, derivatives of 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole are explored for their therapeutic potential. They have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives.

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit proteinase-activated receptor-2 (PAR2) by interfering with its signaling pathways . This inhibition can lead to reduced inflammation and other therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrole Derivatives

- Key Observations :

- The pyrrolidinylmethyl group in the target compound introduces a rigid, nitrogen-rich substituent, enhancing hydrogen-bonding capacity compared to alkyl chains (e.g., 3-Heptyl-1H-pyrrole) .

- Conjugation effects vary significantly: Styryl-linked derivatives (e.g., trans-3c) exhibit strong HOMO-LUMO gap reduction (2.8 eV) due to extended π-conjugation, whereas alkyl-linked analogs like the target compound show weaker electronic delocalization .

Q & A

Basic: What are the optimal synthetic routes for 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis of pyrrole derivatives typically involves multi-step routes, such as nucleophilic substitution or palladium-catalyzed coupling. For example:

- Step 1: React pyrrole derivatives with pyrrolidine under reflux in solvents like xylene or toluene (analogous to ).

- Step 2: Optimize reaction time (e.g., 25–30 hours) and stoichiometric ratios (e.g., 1:1.4 molar ratio of substrate to catalyst) to enhance yield.

- Step 3: Purify via recrystallization (e.g., methanol) or column chromatography.

Key parameters to optimize: Solvent polarity, temperature, catalyst loading (e.g., Pd(PPh₃)₄ in ), and workup procedures to minimize byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole, and how should spectral data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR: Identify substituent patterns (e.g., pyrrolidine methyl protons at δ 2.5–3.5 ppm; aromatic protons at δ 6.5–7.5 ppm). Compare with reference spectra of similar compounds (e.g., ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate in ).

- IR Spectroscopy: Confirm functional groups (e.g., N–H stretch at ~3400 cm⁻¹ for pyrrole rings; C–N stretches at ~1200 cm⁻¹).

- Mass Spectrometry: Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns.

Best practices: Cross-validate data with computational tools (e.g., PubChem’s InChI key in ) and reference standards .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole derivatives?

Methodological Answer:

- Step 1: Synthesize analogs with variations at the pyrrolidine or pyrrole positions (e.g., substituents like methoxy, hydroxy, or halogens, as in ).

- Step 2: Screen derivatives in bioassays (e.g., tubulin polymerization inhibition or kinase assays).

- Step 3: Use statistical tools (e.g., multivariate regression) to correlate substituent properties (e.g., lipophilicity, steric bulk) with activity.

Case study: Derivatives with 3,4,5-trimethoxyphenyl groups showed enhanced tubulin inhibition due to improved hydrophobic interactions .

Advanced: What strategies resolve contradictions in biological activity data among structurally similar pyrrole derivatives?

Methodological Answer:

- Strategy 1: Verify compound purity via HPLC or elemental analysis (e.g., recrystallization methods in ).

- Strategy 2: Replicate assays under standardized conditions (e.g., cell line viability protocols).

- Strategy 3: Investigate off-target effects using proteomics or CRISPR screens.

Example: Discrepancies in IC₅₀ values for tubulin inhibitors may arise from differences in solvent polarity or cellular uptake .

Basic: What safety protocols are recommended for handling 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole during laboratory synthesis?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 in ).

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes (as per ).

Documentation: Maintain SDS sheets (e.g., EU-GHS/CLP guidelines in ) and emergency contacts .

Advanced: How can computational methods predict the reactivity and stability of 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole in different solvents?

Methodological Answer:

- DFT Calculations: Model electron density maps to identify reactive sites (e.g., pyrrole nitrogen for electrophilic substitution).

- MD Simulations: Assess solvation effects (e.g., stability in polar aprotic solvents like DMF vs. non-polar toluene).

- Case Study: Derivatives with electron-withdrawing groups show reduced reactivity in polar solvents due to charge stabilization (analogous to ’s dioxolane-protected compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.